![molecular formula C5H10N2O B1395856 (S)-6-Methylpiperazin-2-one CAS No. 323592-68-3](/img/structure/B1395856.png)
(S)-6-Methylpiperazin-2-one
Overview
Description
(S)-6-Methylpiperazin-2-one, also known as S-MPO, is a novel synthetic compound with numerous potential applications in scientific research. It is a small molecule that is structurally related to a number of other piperazinone derivatives, and has been studied for its potential as a therapeutic agent. In
Scientific Research Applications
Biomedical Materials
(S)-6-Methylpiperazin-2-one has potential applications in the development of biomedical materials. Its structural properties can be utilized to create polymers with specific characteristics desirable in medical applications, such as biocompatibility, durability, and flexibility .
Electronic Materials
In the realm of electronic materials, (S)-6-Methylpiperazin-2-one can contribute to the synthesis of compounds that improve the performance and reliability of electronic devices. Its incorporation into electronic components could enhance conductivity and stability .
Environmental Science
This compound may play a role in environmental science by contributing to the synthesis of materials used for pollution control and sustainable technologies. It could be involved in processes that aim to reduce environmental impact through advanced material design .
Energy Storage
(S)-6-Methylpiperazin-2-one could be relevant in the field of energy storage, particularly in the synthesis of materials for batteries and supercapacitors. Its chemical properties might help in developing components that store energy more efficiently and with higher capacity .
Catalysis
In catalysis, (S)-6-Methylpiperazin-2-one might be used to create catalysts that are more selective, efficient, and robust. These catalysts could be applied in various chemical reactions, potentially reducing the energy required and improving the yield of desired products .
Pharmaceuticals
The compound could have applications in pharmaceuticals, where it might be used as a building block for the synthesis of active pharmaceutical ingredients. Its versatility could lead to the development of new medications with improved efficacy and reduced side effects .
Chemical Synthesis
(S)-6-Methylpiperazin-2-one may be utilized in chemical synthesis to produce complex molecules with high precision. .
Nanotechnology
Lastly, (S)-6-Methylpiperazin-2-one could find applications in nanotechnology, particularly in the creation of nanoscale materials that have unique properties such as increased strength, chemical reactivity, or electrical conductivity .
properties
IUPAC Name |
(6S)-6-methylpiperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O/c1-4-2-6-3-5(8)7-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFOHWKEKBODLZ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716949 | |
Record name | (6S)-6-Methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-6-Methylpiperazin-2-one | |
CAS RN |
1558-58-3 | |
Record name | (6S)-6-Methylpiperazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70716949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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